molecular formula C20H14Cl3F6N3O3S B608639 Lotilaner CAS No. 1369852-71-0

Lotilaner

Katalognummer: B608639
CAS-Nummer: 1369852-71-0
Molekulargewicht: 596.8 g/mol
InChI-Schlüssel: HDKWFBCPLKNOCK-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Lotilaner involves multiple steps, starting with the preparation of key intermediates. One of the critical intermediates is 5-bromo-1,2,3-trichlorobenzene, which is used to prepare 1-(3,4,5-trichlorophenyl)-2,2,2-trifluoroethanone . This intermediate undergoes further reactions to form the isoxazoline ring, which is a characteristic feature of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-yield processes to ensure the production of large quantities. The reaction conditions are optimized to achieve high purity and yield, often involving the use of solvents like dimethylformamide and catalysts such as triethylamine .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lotilaner durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Häufige Reduktionsmittel umfassen Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Häufige Reagenzien umfassen Halogene und Nucleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen Oxide erzeugen, während Reduktionsreaktionen Alkohole erzeugen können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Lotilaner functions as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel specific to arthropods. This selectivity allows it to effectively paralyze and eliminate parasites without affecting mammalian GABA receptors, thus minimizing potential side effects in humans .

Treatment of Demodex Blepharitis

This compound has been primarily studied for its efficacy in treating Demodex blepharitis, a condition characterized by an overpopulation of Demodex mites on the eyelids.

  • Clinical Trials :
    • A phase 3 trial (Saturn-2) involving 412 patients demonstrated that twice-daily application of this compound ophthalmic solution (0.25%) for six weeks significantly reduced mite density and associated symptoms compared to a vehicle control group. Key outcomes included:
      • Collarette Cure : 56% in the treatment group vs. 12.5% in the control group.
      • Mite Eradication : 51.8% achieved complete eradication compared to 14.6% in controls .
      • Erythema Cure : 31.1% vs. 9% in controls .
  • Long-Term Efficacy : Follow-up studies indicated sustained improvement in symptoms up to one year post-treatment, with minimal adverse effects reported .

Veterinary Applications

This compound is already established in veterinary medicine for treating flea and tick infestations in pets. Its efficacy against these parasites has made it a preferred choice in the veterinary field, with formulations designed for rapid systemic absorption and prolonged action against ectoparasites .

Table 1: Summary of Clinical Trials Involving this compound

Study NamePopulation SizeTreatment DurationKey Findings
Saturn-24126 weeksSignificant reduction in collarettes (56% vs. 12.5%) and mite density (51.8% vs. 14.6%)
Long-term Follow-Up239Initial 6 weeksSustained symptom relief observed over one year with minimal adverse effects
Phase 2 TrialsVaried (15-60)Up to 42 daysDemonstrated safety and efficacy in reducing mite density and associated symptoms

Vergleich Mit ähnlichen Verbindungen

Lotilaner gehört zur Klasse der Isoxazoline, zu der auch andere Ektoparasitizide gehören, wie z. B.:

    Fipronil: Ein weiterer GABACl-Antagonist, der zur Kontrolle von Flöhen und Zecken eingesetzt wird.

    Afoxolaner: Ähnlich wie this compound, wird es in der Veterinärmedizin zur Floh- und Zeckenbekämpfung eingesetzt.

    Fluralaner: Eine weitere Isoxazolinverbindung mit ähnlichen Anwendungen.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Selektivität für GABACls in Wirbellosen, was es hochwirksam gegen Parasiten macht, während es gleichzeitig für die Anwendung bei Säugetieren sicher ist .

Biologische Aktivität

Lotilaner is a novel compound belonging to the isoxazoline class, primarily developed for its efficacy against ectoparasites such as fleas and ticks in veterinary medicine. Recently, it has also been investigated for its potential therapeutic applications in human medicine, particularly for treating Demodex blepharitis. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound functions as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selectively in parasites. This action leads to paralysis and subsequent death of the target organisms, such as Demodex mites. Importantly, this compound does not inhibit mammalian GABA-mediated chloride channels at concentrations up to 30 µM, which is significantly higher than therapeutic doses used in humans .

Key Mechanistic Insights:

  • Target Site : The GABACl channel's pore region is hypothesized to be the interaction site for this compound.
  • Selectivity : High selectivity for parasitic GABACl channels minimizes potential side effects in mammals .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in dogs, revealing critical insights into its absorption, distribution, metabolism, and excretion.

Parameter Value
Oral Bioavailability> 80%
Peak Blood Concentration (Tmax)2 hours post-administration
Terminal Half-Life (Oral)30.7 days
Terminal Half-Life (IV)24.6 days
Volume of Distribution (Vz)6.35 l/kg
Clearance Rate0.18 l/kg/day

This compound's absorption is enhanced when administered with food, leading to reduced inter-individual variability in bioavailability . The compound exhibits a long elimination half-life, allowing for effective dosing intervals.

Case Studies and Trials

  • Demodex Mite Infestation in Dogs :
    • A study administering this compound at a dose of 20 mg/kg demonstrated over 99.9% reduction in live mite counts within 56 days post-treatment.
    • Statistical analysis confirmed a cure rate significantly greater than spontaneous self-cure rates .
  • Demodex Blepharitis in Humans :
    • A phase 3 clinical trial involving 412 patients treated with this compound ophthalmic solution (0.25%) showed significant reductions in mite density and associated symptoms.
    • Outcomes indicated that 56% of treated patients achieved collarette cure compared to 12.5% in the control group .

Safety Profile

This compound has demonstrated a favorable safety profile across various studies:

  • No serious adverse events reported during clinical trials.
  • High patient compliance with treatment regimens (over 90% reported comfort with drops) .

Eigenschaften

IUPAC Name

3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3F6N3O3S/c1-8-2-13(36-16(8)17(34)30-6-14(33)31-7-19(24,25)26)12-5-18(35-32-12,20(27,28)29)9-3-10(21)15(23)11(22)4-9/h2-4H,5-7H2,1H3,(H,30,34)(H,31,33)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKWFBCPLKNOCK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1)C2=NO[C@@](C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3F6N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027551
Record name Lotilaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369852-71-0
Record name Lotilaner
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1369852-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lotilaner [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369852710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lotilaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOTILANER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEH4938D7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does lotilaner exert its insecticidal and acaricidal effects?

A1: this compound acts by selectively inhibiting gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates [, , ]. Specifically, it targets the GABA receptor subunit resistant to dieldrin (RDL) [, , ]. This inhibition leads to spastic paralysis and ultimately death of the targeted ectoparasites [, ].

Q2: What makes this compound's action specific to invertebrates?

A2: this compound demonstrates high selectivity for invertebrate GABA receptors over mammalian GABA receptors []. This selectivity is crucial for its safety profile in animals and humans.

Q3: Has the molecular structure of this compound been characterized?

A3: While the exact spectroscopic data is not available within these research papers, this compound's molecular formula is C23H22ClF3N4O4S []. Further details regarding its structural characterization might be available in other scientific publications or patents.

Q4: What types of ectoparasites has this compound shown efficacy against?

A4: Research indicates this compound's effectiveness against a broad spectrum of ectoparasites. This includes:

  • Ticks: Dermacentor reticulatus, Ixodes ricinus, Ixodes hexagonus, Rhipicephalus sanguineus, Amblyomma cajennense, Amblyomma spp. [, , , , ].
  • Fleas: Ctenocephalides felis, Ctenocephalides canis [, , , ].
  • Mites: Sarcoptes scabiei var. canis, Demodex spp., Lynxacarus radovskyi, Ornithonyssus spp. [, , , ].
  • Screwworm Fly Larvae: Chrysomya bezziana [].

Q5: this compound is available in both oral and ophthalmic formulations. What are their respective applications?

A5:

  • Oral this compound: This formulation, available as chewable tablets, is primarily used for the systemic control of fleas, ticks, and mites in dogs and cats [, , , , , ].
  • This compound ophthalmic solution (0.25%): This topical formulation is specifically indicated for the treatment of Demodex blepharitis in adults [, , , , , , ].

Q6: How effective is this compound in treating Demodex blepharitis?

A6: Multiple randomized, double-masked, vehicle-controlled clinical trials (Saturn-1, Saturn-2) have demonstrated the efficacy of this compound ophthalmic solution 0.25% in treating Demodex blepharitis [, , ]. Significant improvements were observed in collarette cure, mite eradication, erythema cure, and composite cure compared to the vehicle control group [, , ].

Q7: What is known about the pharmacokinetics of this compound?

A7: Research in dogs indicates that this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within a few hours [, ]. It exhibits a long half-life, providing sustained efficacy for up to a month [, ]. Similar pharmacokinetic profiles with a long half-life have been observed in cats as well [].

Q8: Does food affect the absorption of oral this compound?

A8: While specific details on food effects are not provided in these research papers, it is generally recommended to administer oral this compound with food to optimize absorption [].

Q9: What is the safety profile of this compound?

A9: Studies have shown that this compound is generally well-tolerated in dogs and cats [, ]. Adverse events are generally mild and transient, with the most common being gastrointestinal upset for oral formulations and mild instillation site pain for the ophthalmic solution [, , , ].

Q10: Are there any known long-term effects of this compound?

A10: While these research papers primarily focus on short-term efficacy and safety data, long-term studies might be necessary to fully assess the potential for any long-term effects of this compound.

Q11: Has any resistance to this compound been reported?

A11: While the provided research papers don't mention specific cases of this compound resistance, the potential for resistance development in parasite populations always exists with prolonged insecticide use. Continuous monitoring and prudent use are essential to mitigate this risk.

Q12: What are some areas of ongoing research related to this compound?

A12:

  • Understanding resistance mechanisms: Research into potential resistance mechanisms is crucial to guide strategies for sustainable parasite control [, ].
  • Exploring new formulations and delivery systems: This could optimize the efficacy and convenience of this compound administration [, , ].
  • Investigating the potential for host-targeted interventions: this compound's efficacy in killing blood-feeding insects after ingestion by treated dogs presents exciting possibilities for controlling vector-borne diseases like Chagas disease [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.